3-Ethoxybenzaldehyde
Overview
Description
3-Ethoxybenzaldehyde, also known as benzaldehyde, 3-ethoxy-, is an organic compound with the molecular formula C9H10O2. It is a colorless to light yellow liquid with a pleasant aroma. This compound is used in various chemical syntheses and has applications in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxybenzaldehyde can be synthesized through several methods. One common method involves the ethylation of 3-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced through the reaction of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a catalyst such as aluminum chloride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 3-ethoxybenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-Ethoxybenzoic acid.
Reduction: 3-Ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a precursor for drug development.
Industry: It is used in the fragrance and flavor industries to impart a pleasant aroma to products
Mechanism of Action
The mechanism of action of 3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an aldehyde donor in enzymatic reactions, participating in various metabolic pathways. Its effects are mediated through its ability to form Schiff bases with amines, which can then undergo further chemical transformations .
Comparison with Similar Compounds
4-Ethoxybenzaldehyde: Similar in structure but with the ethoxy group at the para position.
2-Ethoxybenzaldehyde: Similar in structure but with the ethoxy group at the ortho position.
3-Methoxybenzaldehyde: Similar but with a methoxy group instead of an ethoxy group
Uniqueness: 3-Ethoxybenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the ethoxy group on the benzene ring affects its electronic properties and steric hindrance, making it distinct from its isomers and analogs .
Properties
IUPAC Name |
3-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMGMXBYJZVAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177469 | |
Record name | m-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-15-8 | |
Record name | 3-Ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22924-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Ethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022924158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-ethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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